BenchChemオンラインストアへようこそ!

2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile

Medicinal chemistry Kinase probe design Fragment-based drug discovery

Accelerate your medicinal chemistry programs with 2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile (CAS 946228-54-2). This research-grade building block (MW 298.38 Da, cLogP ~3.5) is distinguished by its 4-sulfanyl acetonitrile group, which imparts a zero hydrogen-bond donor profile and a unique cyano-terminated side chain. Unlike classical 2-thioureido thiazolopyridazines, this scaffold enables exploration of novel target space beyond DHFR. The electrophilic nitrile moiety serves as both a metabolic soft spot for CYP liability triage studies and a synthetic anchor for late-stage diversification—for example, conversion to a tetrazole bioisostere under mild click-chemistry conditions to facilitate targeted protein degradation (PROTAC) linker attachment. Meeting Rule-of-Three criteria, it is specifically designed for fragment-based drug discovery campaigns and parallel library synthesis. Procure high-purity material to ensure reproducibility in biophysical screens and structure-activity relationship studies.

Molecular Formula C14H10N4S2
Molecular Weight 298.38
CAS No. 946228-54-2
Cat. No. B2420000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile
CAS946228-54-2
Molecular FormulaC14H10N4S2
Molecular Weight298.38
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NN=C2SCC#N)C3=CC=CC=C3
InChIInChI=1S/C14H10N4S2/c1-9-16-12-13(20-9)11(10-5-3-2-4-6-10)17-18-14(12)19-8-7-15/h2-6H,8H2,1H3
InChIKeyZWAMEYNEIUHTEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile (CAS 946228-54-2): Core Scaffold & Procurement-Relevant Physicochemical Profile


2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile (CAS 946228‑54‑2) is a synthetic, low‑molecular‑weight heterocyclic probe belonging to the thiazolo[4,5‑d]pyridazine class [1]. The scaffold fuses a thiazole ring to a pyridazine core, and the target compound is specifically functionalized at the 4‑position with a sulfanyl acetonitrile group, at the 7‑position with a phenyl substituent, and at the 2‑position with a methyl group. This precise substitution pattern distinguishes it from other members of the thiazolo[4,5‑d]pyridazine family, which may carry thioureido, amino, or acetamide side chains. The compound is commercially available as a research‑grade building block (typical purity ≥95 %) from multiple specialty chemical suppliers, and its reactivity is defined by the presence of the electrophilic nitrile moiety and the nucleophilic thioether bridge, enabling further derivatization in medicinal chemistry campaigns .

Why 2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile Cannot Be Swapped with Generic Thiazolo[4,5‑d]pyridazine Analogs


Despite sharing a common thiazolo[4,5‑d]pyridazine core, closely related analogs differ in three critical pharmacophoric features that preclude their interchangeable use: (i) the 4‑position sulfanyl acetonitrile group, which introduces a linear, cyano‑terminated side chain that alters both the electronic distribution and the hydrogen‑bond acceptor capacity of the scaffold relative to the more common thioureido or hydroxyl substituents [1]; (ii) the 7‑phenyl ring, whose π‑stacking and hydrophobic interactions with target proteins are sensitive to even minor para‑ or meta‑ substitutions, as evidenced by structure–activity relationship (SAR) studies on related DHFR inhibitors [2]; and (iii) the 2‑methyl group, which, while small, influences the conformational pre‑organization of the fused bicycle and affects metabolic stability. Consequently, replacing 2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile with a generic thiazolo[4,5‑d]pyridazine derivative—such as one bearing a 2‑thioureido substituent—would lead to unpredictable changes in target engagement, selectivity, and in vitro ADME properties, invalidating comparative structure–activity conclusions.

Head-to-Head Quantitative Differentiation of 2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile Versus Closest Analogs


Structural Differentiation from the 2-Thioureido DHFR Inhibitor Series: Absence of Key Hydrogen-Bond Donors

The most extensively characterized thiazolo[4,5‑d]pyridazine derivatives are the 2‑thioureido analogs developed as DHFR inhibitors [1]. In that series, the thioureido group provides two hydrogen‑bond donors (N–H) that are critical for interaction with the DHFR active site (e.g., with Phe 31 and Arg 22). In contrast, the target compound replaces the thioureido group with a sulfanyl acetonitrile moiety that lacks any hydrogen‑bond donor capacity. Physicochemical calculations confirm that the target compound has zero hydrogen‑bond donors, whereas a representative 2‑thioureido comparator (compound 26 in Ewida et al., 2017) presents at least two H‑bond donors. This fundamental difference in hydrogen‑bond donor count is expected to redirect the target compound away from DHFR and toward alternative protein targets that preferentially recognize a purely hydrogen‑bond‑acceptor pharmacophore.

Medicinal chemistry Kinase probe design Fragment-based drug discovery

CYP450 Liability of the Acetonitrile Moiety: A Double-Edged Sword for Metabolic Soft-Spot Design

The acetonitrile substituent in the target compound is a well‑documented structural alert for cytochrome P450 (CYP) enzymes. Literature on analogous nitrile‑containing heterocycles demonstrates that the CN group can act as a mechanism‑based inactivator of CYP3A4 and CYP2C9 via coordination to the heme iron [1]. While no direct CYP inhibition data for this specific compound have been published, the class‑level inference suggests that its CYP inhibition potential is higher than that of the ester analog methyl 2-[[2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-yl]sulfanyl]acetate (PubChem CID 16858802), which carries a methyl ester instead of a nitrile [2]. The ester analog would be expected to undergo rapid hydrolysis by esterases, yielding a carboxylic acid metabolite with lower CYP liability. In contrast, the nitrile of the target compound is metabolically more stable but may engage in tighter CYP binding. Researchers should factor this liability into early‑stage ADME triage when selecting between nitrile‑ and ester‑containing analogs.

Drug metabolism CYP inhibition Lead optimization

Cytotoxicity in Breast Cancer Models: Class-Level Potency Benchmarking Against Doxorubicin

Although no direct IC50 data for the target compound have been published in peer‑reviewed literature, vendor‑supplied screening data indicate that the compound exhibits cytotoxic activity against breast cancer cell lines (e.g., MCF‑7) in MTT assays, with IC50 values reportedly comparable to doxorubicin . For context, the structurally related thiazolo[4,5‑d]pyridazine DHFR inhibitor series developed by Ewida et al. (2017) produced a lead compound (compound 26) with an IC50 of 0.8 μM against the HS 578T breast cancer line, while other members of the series showed IC50 values ranging from 10.4 μM to >50 μM [1]. The target compound, lacking the thioureido pharmacophore necessary for DHFR inhibition, is expected to operate via a distinct mechanism (possibly PARP‑1‑mediated apoptosis, as suggested by vendor sources) and to exhibit a different selectivity profile. Quantitative head‑to‑head cytotoxicity comparisons between the target compound and specific thioureido analogs remain unavailable, representing a critical data gap.

Anticancer screening MTT assay MCF-7 cell line

Chemical Reactivity Differentiation: The Sulfanyl Acetonitrile Handle Enables Click‑Chemistry and Late‑Stage Functionalization

The sulfanyl acetonitrile side chain of the target compound is a versatile synthetic handle that is absent in most thiazolo[4,5‑d]pyridazine analogs reported to date. The nitrile group can undergo [3+2] cycloaddition with azides to form tetrazoles under mild, copper‑catalyzed conditions, while the thioether sulfur can be oxidized to a sulfone or serve as a leaving group in nucleophilic aromatic substitution reactions [1]. By comparison, the methyl ester analog (CID 16858802) offers an ester handle that is susceptible to saponification but cannot participate in click chemistry. This differential reactivity makes the target compound a more attractive intermediate for diversity‑oriented synthesis and bioconjugation strategies, particularly in the construction of PROTACs or fluorescent probes where a nitrile‑to‑tetrazole conversion can install a bioisostere of a carboxylic acid.

Click chemistry Late-stage functionalization Bioconjugation

Optimal Procurement & Application Scenarios for 2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile


Scaffold-Hopping Library Design: Replacing Thioureido Pharmacophores with Acceptor-Only Chemotypes

Medicinal chemistry teams seeking to diversify a thiazolo[4,5‑d]pyridazine‑based library can procure the target compound as a scaffold‑hopping building block. Its zero‑hydrogen‑bond‑donor profile contrasts sharply with the 2‑thioureido series, enabling the exploration of target space beyond DHFR. The nitrile group serves as a metabolic soft spot and a synthetic anchor, allowing parallel derivatization of multiple sublibraries. [1]

PROTAC Linker Attachment via Nitrile‑to‑Tetrazole Bioisostere Conversion

In targeted protein degradation campaigns, the acetonitrile moiety of the target compound can be converted to a tetrazole—a carboxylic acid bioisostere—under mild click‑chemistry conditions. This strategy enables the late‑stage attachment of an E3 ligase recruiter (e.g., a VHL or CRBN ligand) without perturbing the core scaffold’s binding conformation. The thioether bridge further provides a secondary attachment point for orthogonal PEG linkers. [2]

CYP Inhibition Liability Screening Controls for Nitrile‑Containing Heterocycles

Because of the structural alert posed by the acetonitrile group, the target compound can serve as a representative probe in CYP3A4 and CYP2C9 inhibition panels during early‑stage ADME triage. When benchmarked against non‑nitrile analogs from the same thiazolo[4,5‑d]pyridazine class, it helps establish structure‑CYP liability relationships that guide the prioritization of safer lead series. [3]

Fragment‑Based Screening for Novel Kinase or GPCR Targets

The compound’s low molecular weight (298.38 Da) and moderate lipophilicity (cLogP ~3.5) meet Rule‑of‑Three criteria for fragment‑based drug discovery. Its unique 4‑sulfanyl acetonitrile substituent differentiates it from commercially available fragment libraries that predominantly feature amide‑ or sulfonamide‑linked analogs, increasing the probability of identifying novel binding modes in biophysical screens (SPR, TSA, or X‑ray crystallography). [1]

Quote Request

Request a Quote for 2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.